molecular formula C17H19ClN4O3S B2637551 N1-(5-chloro-2-methoxyphenyl)-N4-(thiazol-2-yl)piperidine-1,4-dicarboxamide CAS No. 1207002-83-2

N1-(5-chloro-2-methoxyphenyl)-N4-(thiazol-2-yl)piperidine-1,4-dicarboxamide

Cat. No. B2637551
CAS RN: 1207002-83-2
M. Wt: 394.87
InChI Key: MRNRYHRRIKMACR-UHFFFAOYSA-N
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Description

N1-(5-chloro-2-methoxyphenyl)-N4-(thiazol-2-yl)piperidine-1,4-dicarboxamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It belongs to the class of drugs known as kinase inhibitors, which target specific enzymes involved in cancer cell growth and proliferation. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.

Scientific Research Applications

Molecular Interactions and Receptor Studies

Compounds with structural similarities are used in molecular interaction studies to understand the binding and antagonistic activities on receptors such as the CB1 cannabinoid receptor. For example, studies have utilized molecular orbital methods and conformational analysis to explore the interaction mechanisms of similar compounds with receptors, aiding in the development of pharmacophore models and quantitative structure-activity relationship (QSAR) models (Shim et al., 2002).

Radiotracer Development for Imaging

Similar compounds are synthesized as potential radiotracers for positron emission tomography (PET) imaging studies. These studies focus on synthesizing compounds with specific radioactivity and purity to study cannabinoid receptors in the brain, contributing to neuroscience research and potential clinical applications (Katoch-Rouse & Horti, 2003).

Antagonistic Activity Exploration

Research on structurally similar compounds often investigates their role as receptor antagonists. Such studies provide insights into the design and synthesis of novel ligands with high binding affinity and selectivity, contributing to the development of new therapeutic agents. These compounds serve as a basis for exploring therapeutic potentials against various disorders, highlighting their importance in drug discovery processes (Lan et al., 1999).

properties

IUPAC Name

1-N-(5-chloro-2-methoxyphenyl)-4-N-(1,3-thiazol-2-yl)piperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O3S/c1-25-14-3-2-12(18)10-13(14)20-17(24)22-7-4-11(5-8-22)15(23)21-16-19-6-9-26-16/h2-3,6,9-11H,4-5,7-8H2,1H3,(H,20,24)(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRNRYHRRIKMACR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)N2CCC(CC2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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